H-Pro-Leu-Gly-NHOH.HCl
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Overview
Description
H-Pro-Leu-Gly-NHOH.HCl, also known as Pro-Leu-Gly hydroxamate hydrochloride, is a synthetic organic compound with the molecular formula C₁₃H₂₄N₄O₄·HCl and a molecular weight of 336.82 g/mol . This compound is primarily used as an affinity ligand for the purification of human collagenases and as an inhibitor of matrix metalloproteinase-8 (MMP-8) .
Preparation Methods
The synthesis of H-Pro-Leu-Gly-NHOH.HCl involves organic synthetic chemistry techniques. The compound can be prepared through a series of peptide coupling reactions, where the amino acids proline, leucine, and glycine are sequentially coupled to form the tripeptide backbone. The hydroxamate group is then introduced, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve large-scale peptide synthesis techniques under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
H-Pro-Leu-Gly-NHOH.HCl undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxamate group.
Substitution: The compound can participate in substitution reactions, especially involving the amino acid residues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-Pro-Leu-Gly-NHOH.HCl has several scientific research applications:
Mechanism of Action
The mechanism of action of H-Pro-Leu-Gly-NHOH.HCl involves its role as an inhibitor of MMP-8. The compound binds to the active site of MMP-8, preventing the enzyme from interacting with its natural substrates. This inhibition is crucial in regulating the activity of MMP-8, which is involved in the degradation of extracellular matrix components . The molecular targets include the active site of MMP-8 and other related metalloproteinases .
Comparison with Similar Compounds
H-Pro-Leu-Gly-NHOH.HCl can be compared with other hydroxamate-based inhibitors of metalloproteinases, such as:
Batimastat: Another MMP inhibitor with a broader spectrum of activity.
Marimastat: Similar to batimastat but with improved oral bioavailability.
TIMP-1: A natural inhibitor of metalloproteinases with a different mechanism of action.
This compound is unique due to its specificity for MMP-8 and its use as an affinity ligand for collagenase purification .
Properties
Molecular Formula |
C13H25ClN4O4 |
---|---|
Molecular Weight |
336.81 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-hydroxyamino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(13(20)17(21)7-11(14)18)16-12(19)9-4-3-5-15-9;/h8-10,15,21H,3-7H2,1-2H3,(H2,14,18)(H,16,19);1H/t9-,10-;/m0./s1 |
InChI Key |
YWFBOALWZYZHEU-IYPAPVHQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC(=O)N)O)NC(=O)[C@@H]1CCCN1.Cl |
Canonical SMILES |
CC(C)CC(C(=O)N(CC(=O)N)O)NC(=O)C1CCCN1.Cl |
Origin of Product |
United States |
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